4-Boc-3-cyclopropyl-morpholine
Overview
Description
4-Boc-3-cyclopropyl-morpholine, also known as tert-butyl 3-cyclopropylmorpholine-4-carboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 4-Boc-3-cyclopropyl-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate cyclizing agent.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Boc Protection: The final step involves the protection of the nitrogen atom in the morpholine ring with a tert-butoxycarbonyl (Boc) group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Boc-3-cyclopropyl-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Boc-3-cyclopropyl-morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Boc-3-cyclopropyl-morpholine is largely dependent on its structural features. The morpholine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The cyclopropyl group adds rigidity to the molecule, enhancing its binding affinity and specificity. The Boc protecting group ensures the stability of the compound during synthetic transformations and can be removed to expose the active amine group .
Comparison with Similar Compounds
4-Boc-3-cyclopropyl-morpholine can be compared with other similar compounds, such as:
4-Boc-morpholine: Lacks the cyclopropyl group, resulting in different reactivity and binding properties.
3-cyclopropyl-morpholine: Does not have the Boc protecting group, making it less stable during certain reactions.
4-Boc-3-phenyl-morpholine: Contains a phenyl group instead of a cyclopropyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the Boc protecting group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-cyclopropylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPCOWZBSAGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160301 | |
Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-23-8 | |
Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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